

A Comparative Guide to Dopamine Receptor Occupancy: N-Methyl Amisulpride vs. Amisulpride

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Compound of Interest		
Compound Name:	N-Methyl Amisulpride	
Cat. No.:	B609603	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **N-Methyl Amisulpride** (also known as LB-102) and its parent compound, Amisulpride, focusing on their dopamine D2/D3 receptor occupancy. The information presented herein is synthesized from peer-reviewed clinical and preclinical studies to support research and drug development efforts in neuropsychopharmacology.

Executive Summary

Amisulpride is an established atypical antipsychotic with a well-characterized profile of high affinity for dopamine D2 and D3 receptors.[1][2][3][4] **N-Methyl Amisulpride** (LB-102) is a novel investigational compound, an N-methylated analog of Amisulpride, also demonstrating potent D2/D3 receptor antagonism.[5][6][7][8] Emerging clinical data indicates that **N-Methyl Amisulpride** can achieve therapeutic dopamine receptor occupancy levels at significantly lower doses compared to Amisulpride.[8] This guide presents a detailed comparison of their receptor occupancy profiles, supported by experimental data, to elucidate the potential advantages and differences of the N-methylated analog.

Quantitative Data Comparison: Dopamine Receptor Occupancy



The following tables summarize the dopamine D2/D3 receptor occupancy data for **N-Methyl Amisulpride** and Amisulpride from human Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) studies.

Table 1: N-Methyl Amisulpride (LB-102) Striatal D2/D3 Receptor Occupancy

Daily Dose (mg)	Brain Region	Occupancy (%)	lmaging Method	Radioligand	Study Population
50 (single dose)	Striatum	60-80%	PET	[11C]raclopri de	Healthy Volunteers
75 (single dose)	Striatum	Not explicitly stated, but within therapeutic range	PET	[11C]raclopri de	Healthy Volunteers
100 (single dose)	Striatum	Not explicitly stated, but within therapeutic range	PET	[11C]raclopri de	Healthy Volunteers
50 (multiple doses)	Striatum	~70% (sustained over 24h)	PET	[11C]raclopri de	Healthy Volunteers
100 (multiple doses)	Striatum	Not explicitly stated, but within therapeutic range	PET	[11C]raclopri de	Healthy Volunteers

Data extracted from a Phase 1 clinical study (NCT04588129).[5][6][7][8]

Table 2: Amisulpride Striatal and Extrastriatal D2/D3 Receptor Occupancy



Daily Dose (mg)	Brain Region	Occupancy (%)	lmaging Method	Radioligand	Study Population
100	Striatum	12-25%	PET	[76Br]- bromolisuride	Schizophreni a Patients
200	Striatum	38-52%	PET	[76Br]- bromolisuride	Schizophreni a Patients
200-600	Striatum	16-46%	PET	[76Br]-FLB 457	Schizophreni a Patients
200-1200	Striatum	43-85% (Putamen), 67-90% (Caudate)	PET	[18F]desmeth oxyfallypride	Schizophreni a Patients
406 (mean)	Striatum	56%	SPECT	[123I]epidepri de	Schizophreni a Patients
500	Striatum	60%	PET	[76Br]- bromolisuride	Schizophreni a Patients
200-600	Thalamus	51-82%	PET	[76Br]-FLB 457	Schizophreni a Patients
406 (mean)	Thalamus	78%	SPECT	[123I]epidepri de	Schizophreni a Patients
200-600	Temporal Cortex	53-93%	PET	[76Br]-FLB 457	Schizophreni a Patients
406 (mean)	Temporal Cortex	82%	SPECT	[123I]epidepri de	Schizophreni a Patients

Data compiled from multiple independent studies.[1][9][10]

Key Findings and Comparative Analysis

Potency: A key finding is that N-Methyl Amisulpride (LB-102) at a 50 mg daily dose
achieves a striatal dopamine receptor occupancy of 60-80%.[5][6][8] This is a therapeutically



relevant range that is achieved with much higher doses of Amisulpride (typically 400-800 mg for acute psychosis).[11] For instance, a mean dose of 406 mg of Amisulpride resulted in a striatal occupancy of 56%.[1][2]

- Dosing Regimen: The sustained receptor occupancy of N-Methyl Amisulpride over a 24-hour period with once-daily dosing suggests a potential for a more convenient dosing regimen compared to Amisulpride, which is often administered twice daily.[8]
- Regional Selectivity: Amisulpride has been shown to exhibit preferential occupancy of
 extrastriatal D2/D3 receptors (e.g., in the thalamus and temporal cortex) compared to the
 striatum, a characteristic of some atypical antipsychotics.[1][2] Data on the extrastriatal
 occupancy of N-Methyl Amisulpride is not yet as extensively published.
- Pharmacokinetics and Pharmacodynamics: A notable observation for N-Methyl Amisulpride
 is the significant lag between maximum plasma concentration and maximum dopamine
 receptor occupancy, with the latter showing less variability at steady state.[5][6]

Experimental Protocols

The determination of dopamine receptor occupancy for both **N-Methyl Amisulpride** and Amisulpride relies on in vivo molecular imaging techniques, primarily PET and SPECT.

Positron Emission Tomography (PET) Imaging for Receptor Occupancy

Objective: To quantify the in vivo binding of a drug to its target receptor.

Protocol Outline:

- Subject Selection: Participants (healthy volunteers or patients) are recruited. For patient studies, a washout period from other antipsychotic medications may be required, if ethically feasible.
- Radioligand Selection: A specific radioligand with high affinity for the target receptor is chosen. For D2/D3 receptors, common radioligands include [11C]raclopride, [76Br]bromolisuride, [76Br]-FLB 457, and [18F]desmethoxyfallypride.[1][5][9]



- Baseline Scan (Drug-naïve): A baseline PET scan is performed to measure the receptor density (binding potential, BPND) in the absence of the drug. This often involves a bolus injection of the radioligand followed by dynamic imaging for 60-90 minutes.
- Drug Administration: The subject is administered the drug (N-Methyl Amisulpride or Amisulpride) at a specific dose and for a specified duration to reach steady-state plasma concentrations.
- Post-treatment Scan: A second PET scan is conducted while the subject is on medication to measure the receptor availability in the presence of the drug.
- Image Analysis:
 - Dynamic PET data is reconstructed and corrected for attenuation and scatter.
 - Regions of interest (ROIs) are drawn on co-registered magnetic resonance imaging (MRI) scans for anatomical reference (e.g., striatum, caudate, putamen, thalamus, temporal cortex).
 - A reference region devoid of the target receptors (e.g., cerebellum) is used to estimate non-specific binding.
 - Kinetic modeling (e.g., simplified reference tissue model SRTM) is applied to the timeactivity curves of the ROIs to calculate the binding potential (BPND) at baseline and posttreatment.[2]
- Occupancy Calculation: Receptor occupancy (RO) is calculated as the percentage reduction in binding potential from baseline: RO (%) = [(BPND_baseline BPND_drug) / BPND_baseline] x 100.[12]

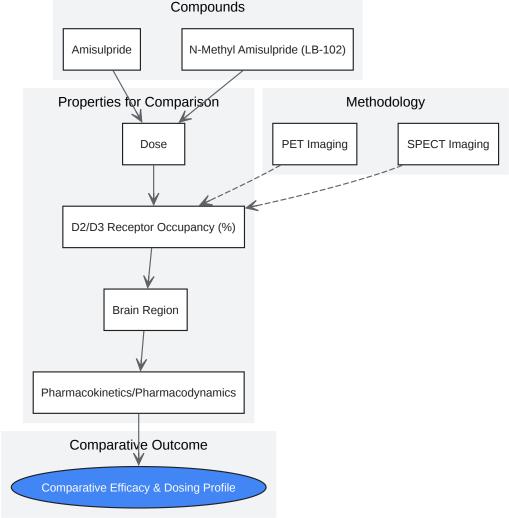
Single-Photon Emission Computed Tomography (SPECT) Imaging

SPECT is another imaging modality used for receptor occupancy studies, often employing iodine-123 labeled radioligands such as [123I]epidepride or [123I]IBZM.[1][2][13] The principles of baseline and post-treatment scans, ROI analysis, and occupancy calculation are analogous to those in PET studies.



Visualizations





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Caption: Comparison of N-Methyl Amisulpride and Amisulpride.



Preparation Subject Recruitment Radioligand Selection Imaging Protocol Baseline Scan (Drug-free) **Drug Administration** Post-Treatment Scan Data Analysis Image Analysis (ROI, Kinetic Modeling) Occupancy Calculation Result

Experimental Workflow for a Receptor Occupancy Study

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Receptor Occupancy (%)

Caption: Workflow for a typical receptor occupancy study.



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